molecular formula C27H34N4O4S B15033835 2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide

2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B15033835
M. Wt: 510.6 g/mol
InChI Key: DNGBDCGAJCDKIX-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a thiazolidinone ring, a hydrazone linkage, and a substituted acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Cyclization to Thiazolidinone: The hydrazone intermediate is then reacted with thioglycolic acid under acidic conditions to form the thiazolidinone ring.

    Acetamide Substitution: Finally, the thiazolidinone derivative is reacted with 3-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: For its antioxidant properties, which can protect cells from oxidative stress.

    Medicine: As a potential anti-inflammatory and anticancer agent.

    Industry: In the development of new materials with specific properties such as UV resistance.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells. Additionally, the thiazolidinone ring can interact with various molecular targets, including enzymes and receptors involved in inflammation and cancer pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide
  • **2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methoxyphenyl)acetamide

Uniqueness

The unique combination of the thiazolidinone ring, hydrazone linkage, and substituted acetamide group in 2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide imparts distinct chemical and biological properties. Its specific substitution pattern enhances its antioxidant and anti-inflammatory activities compared to similar compounds.

Properties

Molecular Formula

C27H34N4O4S

Molecular Weight

510.6 g/mol

IUPAC Name

2-[(2E)-2-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C27H34N4O4S/c1-26(2,3)19-11-16(12-20(23(19)33)27(4,5)6)15-28-31-25-30-24(34)21(36-25)14-22(32)29-17-9-8-10-18(13-17)35-7/h8-13,15,21,33H,14H2,1-7H3,(H,29,32)(H,30,31,34)/b28-15+

InChI Key

DNGBDCGAJCDKIX-RWPZCVJISA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)OC

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.